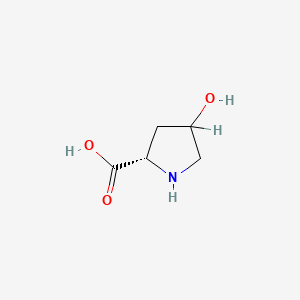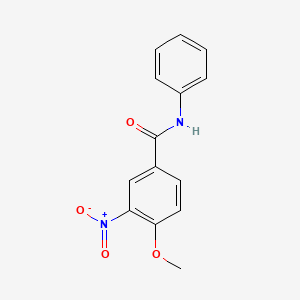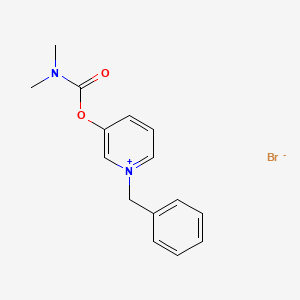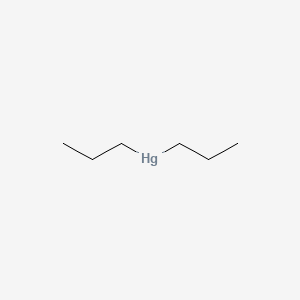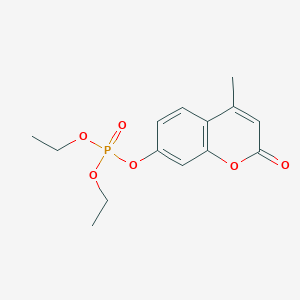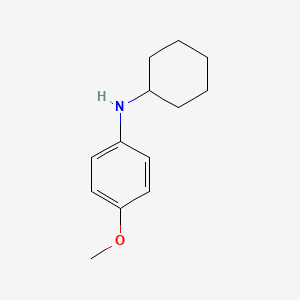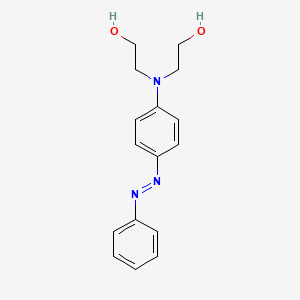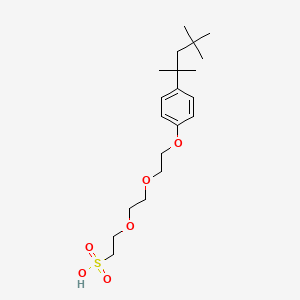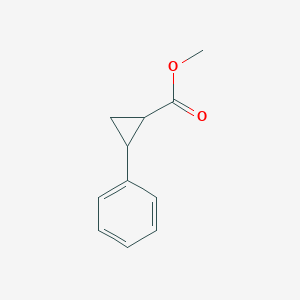
Methyl 2-phenylcyclopropanecarboxylate
Vue d'ensemble
Description
“Methyl 2-phenylcyclopropanecarboxylate” is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da . This compound has 2 defined stereocentres .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.2118 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Photochemistry
Methyl 2-phenylcyclopropanecarboxylate has been a subject of study in the field of photochemistry. Research by Noort and Cerfontain (1979) explored the photochemistry of 2-arylcyclopropanecarboxylates, including this compound, under different irradiation conditions. They discovered that the irradiation of its trans-isomers led only to the corresponding cis-isomers. This study highlighted the unique photoreactivity and the formation of 1,3-dipolar intermediates in these compounds (Noort & Cerfontain, 1979).
Electrochemistry
In the field of electrochemistry, Takeda, Wada, and Murakami (1971) investigated the electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid, a related compound to this compound. Their study involved electrolysis in hydroxylic solvents with a platinum anode, revealing solvolysis and product formation dependent on the solvent used. This research contributes to understanding the electrochemical behavior of cyclopropane derivatives (Takeda, Wada, & Murakami, 1971).
Biological Evaluation
Boztaş et al. (2019) synthesized and evaluated the biological activities of bromophenol derivatives containing a cyclopropyl moiety, such as this compound. Their research demonstrated that these derivatives were effective inhibitors of specific enzymes, offering potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Polymerization
Moszner et al. (2003) explored the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a compound related to this compound. They found that polymerization occurred with the opening of the cyclopropane ring, leading to a polymer with notable thermal properties. This study provides insights into the use of cyclopropane derivatives in polymer synthesis (Moszner et al., 2003).
Chemical Synthesis
Lifchits andCharette (2008) conducted a study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, which are structurally similar to this compound. They demonstrated the reaction's ability to proceed at room temperature while maintaining the enantiomeric purity. This methodology was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its importance in synthetic chemistry (Lifchits & Charette, 2008).
Cyclopropene Photochemistry
The study of the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate by Pincock and Moutsokapas (1977) provided insights into the behavior of optically active cyclopropenes, a category that includes this compound. They observed that the excited singlet of the cyclopropene converted to a specific furan product, while the triplet state led to a tricyclohexane derivative. This research is significant for understanding the photochemical properties of cyclopropene derivatives (Pincock & Moutsokapas, 1977).
Propriétés
IUPAC Name |
methyl 2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFZWGTJXCXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335325 | |
| Record name | Methyl 2-phenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20030-70-0 | |
| Record name | Methyl 2-phenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
